molecular formula C23H22N4O5 B11201508 7-(2,5-Dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,5-Dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11201508
M. Wt: 434.4 g/mol
InChI Key: AHJAIFMYYOLVFU-UHFFFAOYSA-N
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Description

7-(2,5-Dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with dimethoxyphenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dimethoxyphenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents, altering the compound’s properties.

Scientific Research Applications

7-(2,5-Dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 7-(2,5-dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,5-Dimethoxyphenyl)-3-[(2-chlorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 7-(2,5-Dimethoxyphenyl)-3-[(2-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Uniqueness

Compared to similar compounds, 7-(2,5-dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H22N4O5/c1-13-6-4-5-7-17(13)26-22(28)16-12-24-27-19(11-18(23(29)30)25-21(16)27)15-10-14(31-2)8-9-20(15)32-3/h4-12,19,25H,1-3H3,(H,26,28)(H,29,30)

InChI Key

AHJAIFMYYOLVFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3NC(=CC(N3N=C2)C4=C(C=CC(=C4)OC)OC)C(=O)O

Origin of Product

United States

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